1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the fluorobenzyl and methoxyphenyl groups through various coupling reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of fluorobenzyl and methoxyphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development. Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-(4-chlorobenzyl)-3-((4-chlorobenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- 1-(4-methylbenzyl)-3-((4-methylbenzyl)oxy)-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O3/c1-32-22-4-2-3-21(13-22)28-24(31)23-15-30(14-17-5-9-19(26)10-6-17)29-25(23)33-16-18-7-11-20(27)12-8-18/h2-13,15H,14,16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPMNTXUBVCFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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